molecular formula C17H20N4O B5771064 2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol

2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol

Cat. No. B5771064
M. Wt: 296.37 g/mol
InChI Key: QTKDTABBCBSNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolopyrimidine derivative, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by interacting with various molecular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. It has also been shown to activate the dopamine D2 receptor, which is implicated in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been reported to increase the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol in lab experiments is its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, which makes it an attractive target for further research. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol. One of the areas of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Furthermore, the potential therapeutic applications of this compound in the treatment of various diseases need to be explored in more detail. Finally, the safety and toxicity of this compound need to be evaluated in preclinical studies to determine its suitability for clinical trials.

Synthesis Methods

The synthesis of 2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol has been reported using various methods. One of the commonly used methods involves the reaction of 7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidine-4-amine with ethylene oxide in the presence of a base such as potassium carbonate. The reaction yields 2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol as a white solid.

Scientific Research Applications

2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.

properties

IUPAC Name

2-[(7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-13(2)21(10-14-6-4-3-5-7-14)17-15(12)16(18-8-9-22)19-11-20-17/h3-7,11,22H,8-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKDTABBCBSNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCO)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333533
Record name 2-[(7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

903199-73-5
Record name 2-[(7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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